4-bromo-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Description
Properties
Molecular Formula |
C16H10BrN3O2S2 |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
4-bromo-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C16H10BrN3O2S2/c17-12-3-1-11(2-4-12)14(21)19-20-15(22)13(24-16(20)23)9-10-5-7-18-8-6-10/h1-9H,(H,19,21)/b13-9- |
InChI Key |
FWJCWIWOFIFCFU-LCYFTJDESA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)NN2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN2C(=O)C(=CC3=CC=NC=C3)SC2=S)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multi-step organic reactions. One common method starts with the bromination of benzamide to form 4-bromobenzamide. This intermediate is then reacted with a thiazolidinone derivative under specific conditions to form the desired product.
Bromination of Benzamide: Benzamide is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromobenzamide.
Formation of Thiazolidinone Derivative: A thiazolidinone derivative is synthesized by reacting a suitable aldehyde with thiourea in the presence of a base.
Coupling Reaction: The 4-bromobenzamide is then coupled with the thiazolidinone derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiazolidinone derivatives, including the compound , exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, certain thiazolidinone derivatives have been shown to inhibit specific signaling pathways associated with cancer progression, such as the PI3K/Akt pathway .
A study highlighted the synthesis of various thiazolidinone compounds that demonstrated potent cytotoxicity against different cancer cell lines. The structure–activity relationship (SAR) analysis revealed that modifications at the pyridine ring could enhance anticancer activity .
Antimicrobial Properties
Thiazolidinones have also been explored for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function. Research has shown that some thiazolidinone derivatives possess activity against both gram-positive and gram-negative bacteria .
For example, a series of thiazolidinones were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli, demonstrating promising results that warrant further investigation into their mechanisms of action .
Enzyme Inhibition
The compound has been investigated as a potential inhibitor of various enzymes implicated in disease processes. Thiazolidinones are known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and pain pathways. Studies have shown that modifications to the thiazolidinone scaffold can lead to enhanced inhibitory activity against COX enzymes .
Additionally, the inhibition of protein tyrosine phosphatases (PTPs) has been noted as a significant area of interest due to their role in cellular signaling and cancer progression. Some synthesized thiazolidinones have shown effective inhibition against PTP1B, suggesting potential utility in diabetes management and cancer therapy .
Case Study 1: Anticancer Activity
A recent study synthesized a series of thiazolidinones and tested their anticancer efficacy on human breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, significantly reducing cell viability compared to controls. This study emphasizes the importance of structural modifications in enhancing therapeutic efficacy .
Case Study 2: Antimicrobial Efficacy
In another investigation, a library of thiazolidinone compounds was screened for antimicrobial activity against various pathogens. The results showed that several compounds had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating their potential as alternative antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-bromo-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects in diseases like cancer.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine Positional Isomers
- Pyridin-2-Yl Derivatives: {(5Z)-[4-Oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid exhibited antifungal activity against Candida tropicalis, C. krusei, and Trichosporon asahii .
Brominated Analogs
- 4-Bromophenyl-Furyl Derivatives: Compounds like 4-(5Z)-5-{5-(4-bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-6-((5Z)-5-{5-(4-bromophenyl)-2-furylmethylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid are potent inhibitors of apoptosis signal-regulating kinase 1 (ASK1), a target for cardiovascular and neurodegenerative diseases . The bromine atom enhances lipophilicity and target binding, but the absence of a furan ring in the target compound may limit similar activity.
Benzamide Derivatives
- N-(2-Methylphenyl)acetamide Analogs :
- 2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide derivatives showed varied bioactivity depending on benzylidene substituents (e.g., electron-withdrawing groups enhanced stability) .
- The target compound’s 4-bromobenzamide group may influence solubility and target engagement differently compared to methylphenyl analogs.
Antifungal vs. Non-Antifungal Derivatives
The loss of activity in pyridin-4-yl derivatives suggests steric or electronic incompatibility with fungal targets like PMT1 .
Therapeutic Potential Beyond Antimicrobial Activity
- Metabolic Bone Disease :
- Rhodanine-3-acetic acid derivatives with pyridin-2-ylmethylidene groups were patented for treating osteoporosis and related disorders .
Biological Activity
The compound 4-bromo-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a member of the thiazolidinone family, notable for its diverse biological activities. Its unique structure, featuring a brominated benzamide moiety and a thiazolidinone core, suggests potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The molecular formula of 4-bromo-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is , with a molecular weight of approximately 420.3 g/mol. The compound's structure includes:
- A thiazolidinone core , which is known for its biological activity.
- A bromine substituent at the para position of the benzamide.
- A pyridine-derived side chain , which enhances its interaction with biological targets.
Antimicrobial Activity
Preliminary studies indicate that compounds within the thiazolidinone class exhibit significant antimicrobial properties. For instance, derivatives similar to 4-bromo-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide have shown effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Streptococcus spp. .
The Minimum Inhibitory Concentration (MIC) values for related thiazolidinones typically range from 1.95 to 15.62 μg/mL against these pathogens, indicating robust antibacterial activity .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies on several cancer cell lines, including MDA-MB 231 (breast cancer), HCT116 (colorectal cancer), and PC3 (prostate cancer). In these studies, the compound demonstrated significant antiproliferative effects, with IC50 values often below 10 μM .
For example:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB 231 | <10 |
| HCT116 | <6 |
| PC3 | <8 |
These findings suggest that the compound may induce apoptosis in cancer cells through both intrinsic and extrinsic pathways .
The mechanism by which 4-bromo-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide exerts its biological effects involves its interaction with various protein kinases and enzymes implicated in cancer progression and microbial resistance. Studies indicate that it can inhibit key enzymes involved in cell proliferation and survival pathways .
Interaction with Protein Kinases
Molecular docking studies have shown that this compound has a high binding affinity for specific protein kinases such as DYRK1A and GSK3α/β, which are critical in regulating cell growth and apoptosis . The inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in malignant cells.
Case Studies
Several research articles have documented the synthesis and biological evaluation of thiazolidinone derivatives, including 4-bromo-N-[...]. For instance:
- Synthesis and Evaluation : A study synthesized various thiazolidinone derivatives and evaluated their antibacterial and anticancer activities. The most active compounds showed promising results against both bacterial strains and cancer cell lines .
- Structure–Activity Relationship : Research into SAR has revealed that modifications at specific positions on the thiazolidinone ring can enhance biological activity. For example, substituents that increase lipophilicity or introduce electron-withdrawing groups significantly improve antimicrobial efficacy .
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the (Z)-configuration of the benzylidene group and the thiazolidinone ring. Key signals include:
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities in the thiazolidinone core .
Advanced: How can contradictions in biological activity data (e.g., varying IC50 values) be resolved?
Methodological Answer :
Discrepancies in IC50 values often arise from:
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), serum concentration, or incubation time. Standardize protocols using guidelines like the NCI-60 panel .
- Compound Purity : Verify purity (>95%) via HPLC before testing. Impurities from incomplete cyclization (e.g., unreacted thiosemicarbazone) may skew results .
- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to isolate compound-specific effects .
Advanced: What computational strategies elucidate the compound’s binding mechanism with targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. Focus on hydrogen bonding between the pyridinyl group and active-site residues .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include root-mean-square deviation (RMSD) of the ligand-protein complex .
- QSAR Models : Corrogate electronic parameters (e.g., logP, polar surface area) with activity data to predict modifications for enhanced potency .
Advanced: How can SAR studies improve the compound’s therapeutic index?
Methodological Answer :
Design SAR studies by systematically modifying:
- Benzylidene Substituents : Replace pyridin-4-yl with electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance electrophilic reactivity.
- Thiazolidinone Core : Introduce methyl groups at C3 to improve metabolic stability .
Q. Methodological Answer :
- Anticancer : Inhibits topoisomerase IIα, inducing DNA damage in colorectal cancer models (IC50: 10–15 μM) .
- Antimicrobial : Disrupts bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition (MIC: 8–16 μg/mL against S. aureus) .
- Anti-inflammatory : Suppresses COX-2 expression in macrophage assays (40% inhibition at 20 μM) .
Advanced: How is stability assessed under physiological conditions?
Q. Methodological Answer :
- Degradation Kinetics : Use HPLC to monitor compound integrity in PBS (pH 7.4) at 37°C over 24 hours. Half-life (t₁/₂) < 4 hours indicates need for prodrug strategies .
- Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS/MS. Major metabolites include sulfoxide derivatives of the thiazolidinone ring .
Advanced: How are synthetic challenges like regioselectivity addressed?
Q. Methodological Answer :
- Regioselective Cyclization : Use Lewis acids (e.g., ZnCl₂) to direct thiazolidinone ring formation at the 5-position .
- Stereochemical Control : Chiral HPLC separates (Z)- and (E)-isomers. The (Z)-configuration is critical for bioactivity, confirmed via NOESY .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
